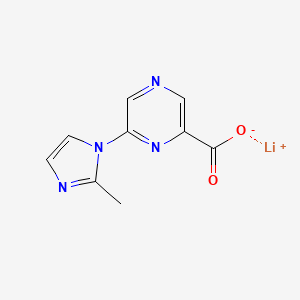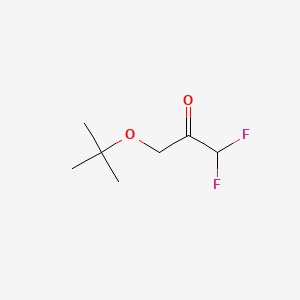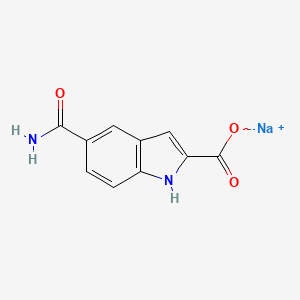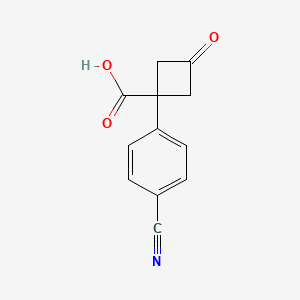![molecular formula C10H6F4N2 B6606515 4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 2228337-97-9](/img/structure/B6606515.png)
4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoromethyl group and a fluorine atom attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structural features of this compound make it of significant interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 3-fluoro-5-(trifluoromethyl)benzaldehyde. This can be achieved through the trifluoromethylation of 3-fluorobenzaldehyde using a suitable trifluoromethylating agent.
Cyclization Reaction: The intermediate 3-fluoro-5-(trifluoromethyl)benzaldehyde is then subjected to a cyclization reaction with hydrazine hydrate to form the pyrazole ring. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like ethanol.
Purification: The final product, this compound, is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The pyrazole ring can engage in coupling reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to the formation of different functionalized derivatives.
Applications De Recherche Scientifique
4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound finds applications in the development of agrochemicals and materials science due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, thereby influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(trifluoromethyl)phenol
- 3-(trifluoromethyl)phenol
- 2-fluoro-5-(trifluoromethyl)aniline
- 4-(trifluoromethyl)benzoic acid
Uniqueness
4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole is unique due to the combination of the trifluoromethyl group and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyrazole ring provides a versatile scaffold for further functionalization.
Propriétés
IUPAC Name |
4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2/c11-9-2-6(7-4-15-16-5-7)1-8(3-9)10(12,13)14/h1-5H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGWACKSVKZXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-methanesulfonyl-6H-pyrrolo[3,4-b]pyridine-7-carboxylate](/img/structure/B6606435.png)

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid](/img/structure/B6606449.png)

![1-(2-{2-methyl-4-oxo-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-3-yl}ethyl)piperidine-4-carboxylic acid dihydrochloride](/img/structure/B6606459.png)
![rac-potassium (1R,5S,7S)-6-oxabicyclo[3.2.0]heptane-7-carboxylate](/img/structure/B6606465.png)

![5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol](/img/structure/B6606483.png)
![tert-butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate](/img/structure/B6606485.png)
![tert-butyl 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-3-carboxylate](/img/structure/B6606498.png)
![3-[4-(aminomethyl)phenyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B6606527.png)

![3-[4-(bromomethyl)phenyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrobromide](/img/structure/B6606536.png)

